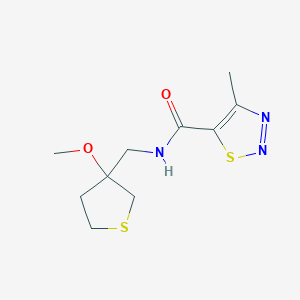

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-((3-methoxytetrahydrothiophen-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a chemical entity that features a thiadiazole core, which is a heterocyclic compound containing both sulfur and nitrogen atoms. This core is known for its presence in various biologically active compounds. The compound is likely to possess interesting chemical and biological properties due to the presence of the thiadiazole moiety and the methoxytetrahydrothiophen group.

Synthesis Analysis

The synthesis of compounds related to the one typically involves the formation of a thiadiazole ring, which can be achieved through various synthetic routes. For instance, the Schiff's bases containing a thiadiazole scaffold can be synthesized using microwave irradiation, which is a solvent-free and efficient method . Similarly, the synthesis of N-(1,3,4-thiadiazolyl) thiazole carboxamides involves the reaction of amino-thiadiazoles with carboxychloride in the presence of triethylamine . These methods highlight the versatility of thiadiazole chemistry in creating a wide array of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of the 1,3,4-thiadiazole ring. The structural confirmation of such compounds is typically achieved through spectroscopic methods such as IR, NMR, and mass spectrometry, as well as elemental analysis . These techniques allow for the detailed characterization of the molecular framework and the identification of functional groups present in the compound.

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, depending on the substituents attached to the thiadiazole core. For example, the presence of a mercapto group can lead to cyclization reactions under the influence of dehydrating agents like HgO, forming complex structures such as triazolothiadiazoles . The reactivity of the thiadiazole ring can be influenced by the nature of the substituents, which can also affect the yield of the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For instance, the introduction of a methyl group in N-(thiazol-2-yl)benzamide derivatives has been shown to influence their gelation behavior, which is a physical property relevant to the formation of supramolecular gels . The study of these properties is essential for understanding the potential applications of these compounds in various fields, including pharmaceuticals and materials science.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Compounds related to N-((3-methoxytetrahydrothiophen-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide have been extensively studied for their synthesis and potential biological activities. These compounds, including various thiadiazole derivatives, have been synthesized and characterized for their antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity : Derivatives of 1,3,4-thiadiazole have attracted attention due to their diverse applications as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents. A study by Ameen and Qasir (2017) highlighted the design and synthesis of new 1,3,4-thiadiazole derivatives in hopes of achieving antibacterial and antifungal activities (Ameen & Qasir, 2017).

Anticancer Activity : The synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups has been explored for their in vitro anticancer activity against various human cancer cell lines. A study demonstrated that most of the synthesized compounds exhibited promising anticancer activity, with some showing comparable activity to the standard drug Adriamycin (Tiwari et al., 2017).

Anti-inflammatory and Analgesic Agents : Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and screened as COX-1/COX-2 inhibitors. They displayed significant analgesic and anti-inflammatory activities, with some compounds showing high COX-2 selectivity and inhibition of edema comparable to sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Photosensitizers for Photodynamic Therapy : The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base showed potential for photodynamic therapy applications. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Propiedades

IUPAC Name |

N-[(3-methoxythiolan-3-yl)methyl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S2/c1-7-8(17-13-12-7)9(14)11-5-10(15-2)3-4-16-6-10/h3-6H2,1-2H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZYEKXCMNNXCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2(CCSC2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

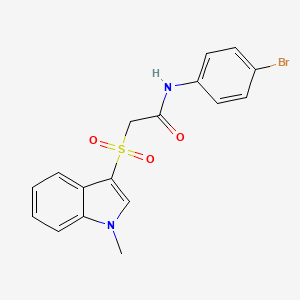

![4-[Methyl(4-methylphenyl)amino]benzaldehyde](/img/structure/B2542843.png)

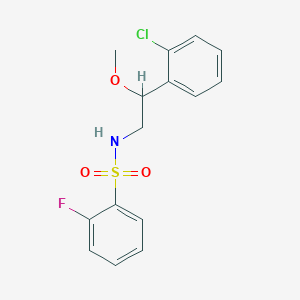

![3-(2-chlorobenzyl)-7-hydroxy-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2542844.png)

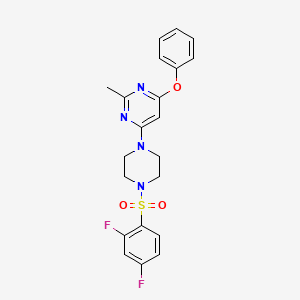

![methyl 4-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2542850.png)

![N-(4-ethoxyphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2542852.png)

![1-(2-methoxyphenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2542854.png)

![2-(2-Chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2542861.png)